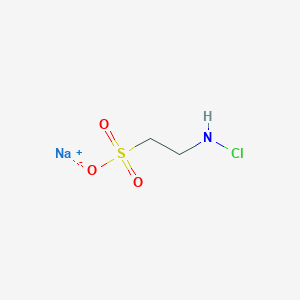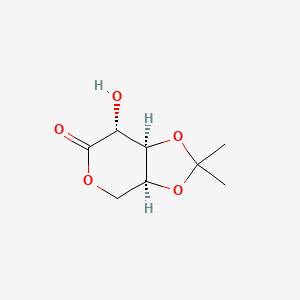
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated ester compound known for its unique chemical properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound’s molecular formula is C7H7F7O3, and it has a molecular weight of 272.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can be synthesized through the esterification of heptafluorobutanol with ethyl chloroformate. The reaction typically requires a catalyst, such as a base (e.g., pyridine), and is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce heptafluorobutanol and ethyl carbonate.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products Formed
Hydrolysis: Heptafluorobutanol and ethyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Heptafluorobutanol.
Aplicaciones Científicas De Investigación
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: In the study of fluorinated compounds’ effects on biological systems, particularly in drug development and delivery.
Industry: Used in the production of specialty chemicals and materials, including coatings and polymers.
Mecanismo De Acción
The mechanism by which ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The fluorinated carbon chain imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used as an intermediate in organic synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Similar in structure but used in different applications, such as polymer synthesis.
Uniqueness
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its specific ester functional group, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
1980034-03-4 |
|---|---|
Fórmula molecular |
C7H7F7O3 |
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C7H7F7O3/c1-2-16-4(15)17-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 |
Clave InChI |
NJGAOVQUMQTXRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
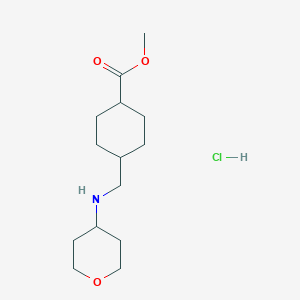



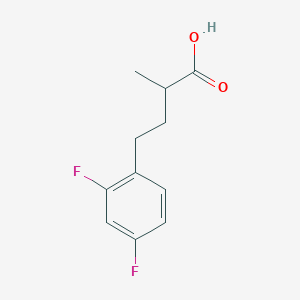

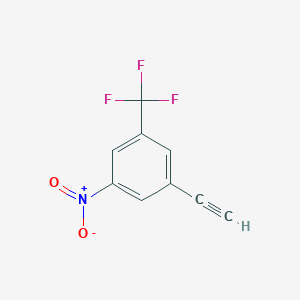


![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
